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molecular formula C9H12N2O2 B8700633 Ethyl 3-(pyrimidin-5-yl)propanoate

Ethyl 3-(pyrimidin-5-yl)propanoate

Cat. No. B8700633
M. Wt: 180.20 g/mol
InChI Key: BQRRNZRDNKXREU-UHFFFAOYSA-N
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Patent
US06417192B1

Procedure details

To a solution of ethyl 3-(5-pyrimidyl)acrylate (4.75 g) in ethanol (90 ml) was added 5% palladium on charcoal (0.2 g). The mixture was hydrogenated at an initial pressure of 50 psi, then filtered to remove catalyst and the solvent evaporated. Water was added, and the product extracted into ether. Drying, charcoaling and evaporation gave ethyl 3-(5-pyrimidyl)propionate (2.3 g) as a yellow oil. 1H-NMR (CDCl3) δ 1.23 (3H, t), 2.69 (2H, t), 2.96 (2H, t), 4.14 (2H, q), 8.635 (2H, s) and 9.09 (1H, s).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH:7]=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[N:3][CH:2]=1>C(O)C.[Pd]>[N:1]1[CH:6]=[C:5]([CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[N:3][CH:2]=1

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
N1=CN=CC(=C1)C=CC(=O)OCC
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ether
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
charcoaling and evaporation

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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